CU-115

Übersicht

Beschreibung

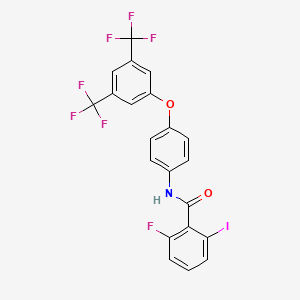

CU-115 ist ein selektiver und potenter Antagonist des Toll-like-Rezeptors 8 (TLR8). Es hat eine inhibitorische Konzentration (IC50) von 1,04 µM für TLR8 und mehr als 50 µM für den Toll-like-Rezeptor 7 (TLR7). Diese Verbindung ist bekannt für ihre Fähigkeit, die Produktion von Tumornekrosefaktor-alpha (TNF-α) und Interleukin-1-beta (IL-1β) zu verringern, die durch R-848 in THP-1-Zellen aktiviert werden .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von CU-115 umfasst die Herstellung von N-(4-(3,5-Bis(trifluormethyl)phenoxy)phenyl)-2-fluor-6-iodobenzamid. Die detaillierte Synthese und die Reaktionsbedingungen sind proprietär und umfassen in der Regel mehrere Schritte der organischen Synthese, einschließlich Halogenierung und Amidbildung .

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für this compound sind nicht allgemein dokumentiert.

Analyse Chemischer Reaktionen

Arten von Reaktionen

CU-115 unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins von Halogenatomen in seiner Struktur. Es kann auch unter bestimmten Bedingungen an Reduktions- und Oxidationsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei Reaktionen mit this compound verwendet werden, sind Halogenierungsmittel, Reduktionsmittel und Oxidationsmittel. Die spezifischen Bedingungen hängen von der gewünschten Reaktion und den beteiligten funktionellen Gruppen ab.

Haupterzeugnisse

Die Haupterzeugnisse, die aus den Reaktionen von this compound entstehen, hängen von der Art der Reaktion ab, die es durchläuft. Beispielsweise können Substitutionsreaktionen zum Austausch von Halogenatomen durch andere funktionelle Gruppen führen, während Reduktionsreaktionen zur Bildung reduzierter Derivate der Verbindung führen können.

Wissenschaftliche Forschungsanwendungen

CU-115 hat verschiedene Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Immunologie und Entzündung. Es wird verwendet, um die Signalwege von Toll-like-Rezeptoren, insbesondere TLR8 und TLR7, zu untersuchen. Durch die Hemmung dieser Rezeptoren hilft this compound Forschern, die Rolle von TLRs bei Immunantworten und Entzündungsprozessen zu verstehen .

Neben seiner Verwendung in der Immunologie wird this compound auch bei der Untersuchung von Autoimmunkrankheiten und Entzündungszuständen eingesetzt. Seine Fähigkeit, die Produktion von pro-inflammatorischen Zytokinen wie TNF-α und IL-1β zu verringern, macht es zu einem wertvollen Werkzeug für die Untersuchung der Mechanismen, die diesen Krankheiten zugrunde liegen .

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es selektiv TLR8 und in geringerem Umfang TLR7 hemmt. Toll-like-Rezeptoren sind eine Klasse von Proteinen, die eine entscheidende Rolle im angeborenen Immunsystem spielen, indem sie pathogenassoziierte molekulare Muster (PAMPs) erkennen und Immunantworten auslösen. Durch die Antagonisierung von TLR8 verhindert this compound die Aktivierung nachgeschalteter Signalwege, die zur Produktion von pro-inflammatorischen Zytokinen führen .

Die molekularen Ziele von this compound sind die TLR8- und TLR7-Proteine. Die Hemmung dieser Rezeptoren unterbricht die Signalwege, die an der Produktion von TNF-α und IL-1β beteiligt sind, wodurch Entzündungen und Immunantworten reduziert werden .

Wirkmechanismus

CU-115 exerts its effects by selectively inhibiting TLR8 and, to a lesser extent, TLR7. Toll-like receptors are a class of proteins that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs) and initiating immune responses. By antagonizing TLR8, this compound prevents the activation of downstream signaling pathways that lead to the production of pro-inflammatory cytokines .

The molecular targets of this compound include the TLR8 and TLR7 proteins. The inhibition of these receptors disrupts the signaling pathways involved in the production of TNF-α and IL-1β, thereby reducing inflammation and immune responses .

Vergleich Mit ähnlichen Verbindungen

CU-115 ist einzigartig in seiner Selektivität und Potenz als TLR8-Antagonist. Ähnliche Verbindungen umfassen CU-CPT-9a, das ebenfalls ein potenter TLR8-Inhibitor mit einem IC50 von 0,5 nM ist, und TLR7/8-IN-1, ein kristalliner TLR7/TLR8-Inhibitor, der in der Forschung an Autoimmunkrankheiten eingesetzt wird .

Im Vergleich zu diesen Verbindungen hat this compound einen höheren IC50 für TLR8, was darauf hindeutet, dass es weniger potent, aber dennoch wirksam ist. Seine Selektivität für TLR8 gegenüber TLR7 ist ebenfalls ein Unterscheidungsmerkmal, das es zu einem wertvollen Werkzeug für die Untersuchung TLR8-spezifischer Signalwege macht .

Ähnliche Verbindungen

CU-CPT-9a: Ein potenter TLR8-Inhibitor mit einem IC50 von 0,5 nM.

TLR7/8-IN-1: Ein kristalliner TLR7/TLR8-Inhibitor, der in der Forschung an Autoimmunkrankheiten eingesetzt wird.

Chloroquin: Ein Toll-like-Rezeptor-Inhibitor mit antimalarieller und entzündungshemmender Wirkung.

Afimetoran: Ein Toll-like-Rezeptor-Antagonist, der in der Forschung an entzündlichen und Autoimmunkrankheiten eingesetzt wird.

Biologische Aktivität

CU-115 is a copper-based compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of this compound, focusing on its synthesis, characterization, and biological activity, supported by relevant data tables and case studies.

Synthesis and Characterization

This compound is synthesized through a series of chemical reactions involving copper(II) salts and organic ligands. The characterization of this compound typically includes techniques such as:

- Infrared Spectroscopy (IR) : Used to identify functional groups.

- Nuclear Magnetic Resonance (NMR) : Provides information on the molecular structure.

- Mass Spectrometry (MS) : Confirms the molecular weight and composition.

Table 1: Characterization Techniques for this compound

| Technique | Purpose |

|---|---|

| IR | Identify functional groups |

| NMR | Determine molecular structure |

| MS | Confirm molecular weight |

Anticancer Properties

Recent studies have highlighted the anticancer properties of this compound. It has been shown to exhibit selective cytotoxicity towards various cancer cell lines while sparing non-cancerous cells. This selectivity is crucial for reducing side effects associated with traditional chemotherapy.

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of this compound on different cancer cell lines, the following results were observed:

- Cell Lines Tested : A549 (lung), HCT-15 (colon), BxPC3 (pancreatic), A375 (melanoma).

- IC50 Values : The median growth inhibitory concentration was determined after 72 hours of exposure.

Table 2: IC50 Values for this compound Against Cancer Cell Lines

| Cell Line | IC50 Value (µM) |

|---|---|

| A549 | 0.5 |

| HCT-15 | 0.8 |

| BxPC3 | 1.2 |

| A375 | 0.6 |

These findings indicate that this compound has potent anticancer activity, with IC50 values significantly lower than those of conventional chemotherapeutics like cisplatin.

The biological activity of this compound is believed to involve several mechanisms:

- Induction of Apoptosis : this compound triggers programmed cell death in cancer cells through mitochondrial pathways.

- Inhibition of Proliferation : It effectively inhibits cell cycle progression, particularly in the G1 phase.

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, leading to cellular damage.

| Mechanism | Description |

|---|---|

| Induction of Apoptosis | Triggers mitochondrial pathways |

| Inhibition of Proliferation | Arrests cell cycle in G1 phase |

| ROS Generation | Induces oxidative stress |

Clinical Implications and Future Research

The promising biological activity of this compound suggests its potential as a therapeutic agent in oncology. Future research should focus on:

- In Vivo Studies : Evaluating the efficacy and safety of this compound in animal models.

- Combination Therapies : Investigating synergistic effects with other chemotherapeutic agents.

- Mechanistic Studies : Further elucidating the pathways involved in its anticancer effects.

Eigenschaften

IUPAC Name |

N-[4-[3,5-bis(trifluoromethyl)phenoxy]phenyl]-2-fluoro-6-iodobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H11F7INO2/c22-16-2-1-3-17(29)18(16)19(31)30-13-4-6-14(7-5-13)32-15-9-11(20(23,24)25)8-12(10-15)21(26,27)28/h1-10H,(H,30,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYSLCRYVUJORPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)C(=O)NC2=CC=C(C=C2)OC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H11F7INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

569.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.